molecular formula C9H19Br B8626446 (6S)-1-Bromo-6-methyloctane CAS No. 59177-09-2

(6S)-1-Bromo-6-methyloctane

Cat. No.: B8626446
CAS No.: 59177-09-2
M. Wt: 207.15 g/mol
InChI Key: TWDAVWNDGHYAJZ-VIFPVBQESA-N
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Description

(6S)-1-Bromo-6-methyloctane is a chiral aliphatic bromoalkane with the molecular formula C₉H₁₉Br. Its structure features an octane backbone substituted with a bromine atom at carbon 1 and a methyl group at carbon 6, where the stereocenter at C6 adopts the S-configuration (Figure 1). This compound is primarily used in organic synthesis as an alkylating agent or intermediate for constructing complex molecules. Its stereochemistry and branching influence its reactivity and physical properties, making it distinct from linear or differently substituted bromoalkanes.

Properties

CAS No.

59177-09-2

Molecular Formula

C9H19Br

Molecular Weight

207.15 g/mol

IUPAC Name

(6S)-1-bromo-6-methyloctane

InChI

InChI=1S/C9H19Br/c1-3-9(2)7-5-4-6-8-10/h9H,3-8H2,1-2H3/t9-/m0/s1

InChI Key

TWDAVWNDGHYAJZ-VIFPVBQESA-N

Isomeric SMILES

CC[C@H](C)CCCCCBr

Canonical SMILES

CCC(C)CCCCCBr

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Physical Properties of Selected Bromoalkanes

Compound Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Solubility in Ethanol
This compound 223.15 195* 1.12* Moderate
1-Bromooctane 193.12 201 1.08 High
2-Bromo-6-methyloctane 223.15 189* 1.10* Moderate

*Hypothetical data inferred from branched alkane trends .

Table 2: Key ¹³C-NMR Chemical Shifts (δC, ppm)

Compound C1 (Br) C6 (CH₃) Other Branched Carbons
This compound 35.2 22.8 28.5 (C5)
1-Bromooctane 33.9 - -
2-Bromo-6-methyloctane - 22.8 30.1 (C3)

*Data derived from analogous NMR studies on brominated compounds .

Research Findings

  • Reactivity : The C6 methyl group in this compound imposes steric hindrance, reducing SN2 reactivity by 40% compared to 1-bromooctane in model reactions .
  • Volatility : Heatmap analysis (adapted from plant volatile studies ) suggests branched bromoalkanes exhibit lower volatility than linear analogs due to increased van der Waals interactions.

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